5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide

Lipophilicity Drug-likeness Physicochemical properties

Researchers sourcing 5-chloropyrazine-2-carboxamide analogs often face batch-to-batch variability that undermines SAR reproducibility. This N-isopropyl derivative delivers a defined steric and electronic profile (XLogP3-AA=1.2; TPSA=54.9 Ų) optimized for antimycobacterial and kinase inhibitor library synthesis. • Validated 5-chloro regiochemistry critical for M. tuberculosis H37Rv activity (MIC=3.13-6.25 µg/mL for optimized analogs). • Balanced lipophilicity suitable for permeability and metabolic stability benchmarking. • Chlorine handle enables Suzuki/Buchwald-Hartwig diversification; compatible with parallel synthesis workflows. Supplied with full QA documentation for procurement compliance.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 1637677-38-3
Cat. No. B1410576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide
CAS1637677-38-3
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CN=C(C=N1)Cl
InChIInChI=1S/C8H10ClN3O/c1-5(2)12-8(13)6-3-11-7(9)4-10-6/h3-5H,1-2H3,(H,12,13)
InChIKeyIEJYWYDGRLGOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide – Product Overview


5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide (CAS 1637677-38-3) is a synthetic pyrazinecarboxamide derivative with a molecular weight of 199.64 g/mol, featuring a chlorine atom at the 5-position of the pyrazine ring and an N-isopropylamide substituent [1]. It belongs to a class of compounds extensively explored as intermediates in the synthesis of antimycobacterial agents and kinase inhibitors [2]. Its structure enables diverse chemical elaborations, positioning it as a versatile building block in medicinal chemistry programs.

Versatile building block for antimycobacterial and kinase inhibitor libraries
N-isopropylamide confers distinct steric/electronic profile vs N-phenyl or N-benzyl analogs
5-chloro regiochemistry reported as critical for target engagement and halogen bonding

Specificity of 5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide


Within the 5-chloropyrazine-2-carboxamide series, subtle structural variations—particularly at the amide nitrogen—profoundly alter biological target engagement, physicochemical properties, and synthetic utility. The N-isopropyl substituent imparts a distinct steric and electronic profile compared to N-phenyl, N-benzyl, or unsubstituted analogs, directly impacting lipophilicity (XLogP3-AA = 1.2) [1] and hydrogen-bonding capacity [2]. Class-level evidence demonstrates that 5-chloro substitution alone is insufficient to guarantee activity; the amide substituent dictates potency against specific mycobacterial strains and kinase targets [3]. Consequently, interchanging this compound with a generic 5-chloropyrazine-2-carboxamide without verifying differential activity data risks compromising experimental outcomes and synthetic route efficiency.

Amide substituent mismatch
Interchanging with N-phenyl or unsubstituted amide analogs may shift lipophilicity, target engagement, and metabolic profile.
5-chloro alone insufficient
Class-level evidence shows amide substituent dictates potency; generic 5-chloropyrazine-2-carboxamide may not replicate activity.
Synthetic route divergence
Reactivity and purification may differ, requiring re-optimization of synthetic protocols.

Differentiation Evidence for 5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide


Lipophilicity and Topological Polar Surface Area Profile

The N-isopropyl group in 5-chloro-N-(propan-2-yl)pyrazine-2-carboxamide confers intermediate lipophilicity (XLogP3-AA = 1.2) relative to more lipophilic N-phenyl analogs (calculated XLogP3 ~ 2.5–3.0) and less lipophilic unsubstituted amides (XLogP3 ~ 0.0–0.5) [1]. Its topological polar surface area (TPSA) of 54.9 Ų is lower than that of N-benzyl derivatives (TPSA ~ 64 Ų), suggesting superior membrane permeability potential according to Veber's rules [2]. These computed differences are directly relevant to optimizing ADME profiles in lead optimization campaigns.

Lipophilicity Profile
Class-level
XLogP3-AA = 1.2
TPSA = 54.9 Ų
Intermediate lipophilicity vs. N-phenyl (~2.5–3.0) and unsubstituted (~0.0–0.5) analogs
Computed values; supports ADME differentiation
Lipophilicity Drug-likeness Physicochemical properties

Regiochemical Advantage in Antimycobacterial Activity

A comparative structure-activity relationship (SAR) study demonstrated that derivatives with a 5-chloro substitution on the pyrazine ring exhibited generally higher antimycobacterial activity against Mycobacterium tuberculosis H37Rv compared to their 6-chloro positional isomers and non-chlorinated analogs [1]. The best compounds in this series achieved MIC values of 3.13–6.25 µg/mL against Mtb, with selectivity indices >10 in HepG2 cytotoxicity assays [1], underscoring the critical nature of the 5-chloro regiochemistry retained in the target compound.

Antimycobacterial MIC
Class-level
MIC 3.13–6.25 µg/mL
SI >10 (HepG2)
Reported higher activity for 5-chloro vs 6-chloro positional isomers
M. tuberculosis H37Rv assay; regiochemical preference context
Antimycobacterial Tuberculosis Regiochemistry

Kinase Inhibition: Chlorinated vs. Unsubstituted Analogs

In kinase inhibitor medicinal chemistry programs, 5-chloro-substituted pyrazine-2-carboxamides have been reported to exhibit improved inhibition of kinase enzymes compared to their unsubstituted counterparts . Multiple patent filings describe 5-chloropyrazine-2-carboxamide cores as privileged scaffolds for Syk kinase [1] and HPK1 [2] inhibition, where the chlorine atom engages in critical halogen-bonding interactions within the ATP-binding pocket. The N-isopropyl analog retains this essential pharmacophoric feature.

Kinase Inhibition
Class-level
5-chloro > unsubstituted (directional improvement)
Supports halogen-bonding pharmacophore in ATP-binding pocket
Patent-derived; exact IC50 not specified for N-isopropyl analog
Kinase inhibition Syk kinase HPK1

Application Scenarios for 5-Chloro-N-(propan-2-yl)pyrazine-2-carboxamide


Antimycobacterial Pyrazinamide Analog Synthesis

This compound serves as a key intermediate for generating focused libraries of N-substituted 5-chloropyrazine-2-carboxamides. The 5-chloro regiochemistry has been validated as critical for antimycobacterial activity against M. tuberculosis H37Rv (MIC = 3.13–6.25 µg/mL for optimized analogs) [1]. The N-isopropyl group provides a balanced lipophilicity profile (XLogP3-AA = 1.2) [2] suitable for further derivatization, enabling the exploration of structure-activity relationships around the amide moiety while retaining the essential 5-chloro pharmacophore.

Kinase Inhibitor Lead Optimization and Library Synthesis

The 5-chloropyrazine-2-carboxamide core is a recognized privileged scaffold in Syk and HPK1 kinase inhibitor patents [1]. The N-isopropyl derivative offers a defined starting point for parallel synthesis, where the chlorine atom can be exploited for halogen bonding in the ATP-binding pocket or serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity. Its TPSA of 54.9 Ų [2] falls within the optimal range for oral bioavailability, making it a strategic choice for kinase-targeted library design.

Physicochemical Probe for ADME Optimization

With a computed XLogP3-AA of 1.2 [1] and a hydrogen bond donor count of 1 [2], this compound occupies a desirable property space distinct from more lipophilic N-phenyl analogs. It can be used as a reference compound in permeability and metabolic stability assays to benchmark the ADME impact of the N-isopropyl substituent relative to other amide variants. This enables data-driven prioritization of chemotypes in lead optimization workflows.

Application
Selection Property
Validation Focus
Antimycobacterial library synthesis
5-chloro regiochemistry & moderate lipophilicity (N-isopropyl)
Mtb H37Rv growth inhibition assay, selectivity evaluation
Kinase inhibitor lead optimization
5-chloro pharmacophore for halogen bonding, N-isopropyl as diversification handle
Kinase inhibition assay (Syk/HPK1), ATP-binding site modeling
ADME profiling reference
Distinct lipophilicity and TPSA profile relative to N-phenyl amide class
Permeability and metabolic stability assays, lead prioritization
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